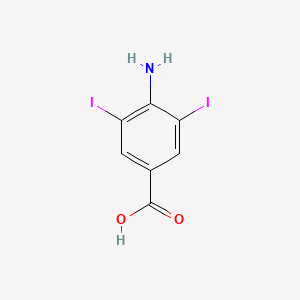

4-Amino-3,5-diiodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTVPMWCUMEVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175449 | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-61-4 | |

| Record name | 4-Amino-3,5-diiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-diiodobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-diiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3,5-diiodobenzoic acid, a compound of interest in various scientific domains. This document collates available data, presents detailed experimental protocols for property determination, and includes a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a halogenated aromatic amino acid. Its structure, featuring an amino group, a carboxylic acid group, and two iodine atoms on the benzene ring, dictates its chemical and physical behavior. The presence of iodine atoms significantly increases its molecular weight and density compared to its non-iodinated counterpart.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are calculated and may differ slightly from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₇H₅I₂NO₂ | [1][2] |

| Molecular Weight | 388.93 g/mol | [1][2] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | >300 °C (decomposes) | [1] |

| Boiling Point | 448.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 2.621 g/cm³ (Predicted) | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.757 (Calculated) | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Solubility Profile

The solubility of this compound is influenced by several factors:

-

Polarity: The presence of both a polar amino (-NH₂) group and a polar carboxylic acid (-COOH) group suggests solubility in polar solvents.

-

Hydrogen Bonding: The amino and carboxylic acid groups can participate in hydrogen bonding with protic solvents like water and alcohols, which generally enhances solubility.

-

Hydrophobicity: The two bulky iodine atoms and the benzene ring contribute to the molecule's hydrophobic character, which can limit its solubility in water and favor solubility in less polar organic solvents.

-

pH: As an amphoteric molecule, its solubility in aqueous solutions is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated, both of which should increase water solubility compared to its isoelectric point.

Qualitatively, this compound is expected to have:

-

Good solubility in polar aprotic solvents like DMSO and DMF.[1]

-

Moderate to low solubility in polar protic solvents like water and ethanol.

-

Poor solubility in nonpolar solvents such as hexane.

Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties of aromatic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary, rapid determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Methodology (Shake-Flask Method):

-

Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. As an aromatic amino acid derivative, it could potentially interact with pathways involving amino acid transport or metabolism. However, without specific experimental evidence, any discussion on its role in signaling would be speculative. Further research is required to elucidate the biological functions of this compound.

References

Theoretical Foundations and Practical Applications of Di-iodinated Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-iodinated benzoic acids, a class of halogenated aromatic compounds, are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The introduction of two iodine atoms onto the benzoic acid scaffold profoundly influences their physicochemical properties, including acidity, solubility, lipophilicity, and reactivity. These modifications can lead to unique biological activities and make them valuable precursors for the synthesis of more complex molecules, such as pharmaceuticals and contrast agents.

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental aspects of di-iodinated benzoic acids. It summarizes available quantitative data, presents detailed experimental protocols for their synthesis and characterization, and visualizes key experimental and logical workflows relevant to their study and application in drug development. While extensive experimental data for all isomers is not always available, this guide consolidates the existing knowledge to aid researchers in their endeavors.

Physicochemical Properties: A Comparative Analysis

The position of the iodine atoms on the benzoic acid ring dictates the electronic and steric environment of the molecule, leading to variations in its physical and chemical properties among different isomers. A thorough understanding of these properties is crucial for predicting their behavior in biological systems and for designing synthetic routes.

Quantitative Data Summary

The following tables summarize the available quantitative data for various di-iodinated benzoic acid isomers. It is important to note that experimental data for some isomers are scarce in the publicly available literature.

Table 1: Physicochemical Properties of Di-iodinated Benzoic Acid Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Aqueous Solubility |

| 2,3-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 175-177 | Data not available | Data not available |

| 2,4-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 230-232 | Data not available | Limited water solubility[1] |

| 2,5-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 183 | 2.51 (Predicted) | Practically insoluble in water[2] |

| 2,6-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 154-156 | Data not available | Data not available |

| 3,4-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 245-247 | Data not available | Limited water solubility[1] |

| 3,5-Diiodobenzoic acid | C₇H₄I₂O₂ | 373.91 | 235-238 | ~3.2 | Data not available |

Table 2: Solubility of Selected Di-iodinated Benzoic Acid Derivatives in Various Solvents

| Compound | Solvent | Solubility |

| 2,5-Diiodobenzoic acid | N,N-Dimethylformamide | Very soluble[2] |

| Methanol | Soluble[2] | |

| Glacial Acetic Acid | Sparingly soluble[2] | |

| Chloroform | Very slightly soluble[2] | |

| 4-Chloro-2,6-diiodobenzoic acid | Dimethyl sulfoxide (DMSO) | Sparingly soluble[3] |

| Dimethylformamide (DMF) | Sparingly soluble[3] | |

| Water (25°C) | <0.1 mg/mL[3] | |

| 2,3,5-Triiodobenzoic acid | Water | Insoluble[4] |

| Benzene | Slightly soluble[4] | |

| Ethanol | Very soluble[4] | |

| Ether | Very soluble[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of di-iodinated benzoic acids. The synthesis protocols are based on established chemical transformations and may require optimization for specific isomers.

General Synthesis of Di-iodinated Benzoic Acids via Sandmeyer-type Reaction

A common route to iodinated aromatic compounds is the Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with iodide. This can be adapted for the synthesis of di-iodinated benzoic acids from corresponding diaminobenzoic acids or by introducing a second iodine atom to a mono-iodinated aminobenzoic acid.

Workflow for Synthesis via Diazotization

References

Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for research and development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired and published spectral data in readily accessible databases, the following tables present predicted chemical shifts for this compound. These predictions are based on established increments and computational models; however, they should be considered as estimations until experimentally verified.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | 8.1 - 8.3 | Singlet | 2H |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |

| -COOH | 11.0 - 13.0 | Broad Singlet | 1H |

Note: The chemical shifts of protons on the amino (-NH₂) and carboxylic acid (-COOH) groups are highly dependent on the solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2, C-6 | 138 - 142 |

| C-3, C-5 | 85 - 95 |

| C-4 | 150 - 155 |

| -COOH | 165 - 170 |

Experimental Protocols for NMR Spectroscopy

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is based on standard laboratory practices.[1]

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent is crucial as it can influence the chemical shifts of labile protons. DMSO-d₆ is often a good choice for aromatic acids and amines.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

Temperature: 298 K

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignments.

Visualizations

4.1. Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of this compound with the atoms labeled for NMR spectral assignment.

Caption: Molecular structure of this compound with atom numbering for NMR.

4.2. NMR Data Acquisition and Analysis Workflow

The diagram below outlines the general workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: General workflow for NMR data acquisition and analysis.

References

Spectroscopic Analysis of 4-Amino-3,5-diiodobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 4-Amino-3,5-diiodobenzoic acid. This document details the expected spectral characteristics, provides standardized experimental protocols for its analysis, and presents comparative data from the parent compound, 4-aminobenzoic acid, to serve as a reference point in the absence of publicly available quantitative spectra for the title compound.

Introduction

This compound is a halogenated derivative of 4-aminobenzoic acid (PABA). The introduction of two iodine atoms onto the benzene ring significantly influences its physicochemical properties, including its electronic structure and vibrational modes. Spectroscopic techniques such as FT-IR and UV-Vis are crucial for the structural elucidation and characterization of this molecule, providing valuable information for quality control, reaction monitoring, and understanding its behavior in various chemical and biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅I₂NO₂ | [1] |

| Molecular Weight | 388.93 g/mol | [1][2] |

| CAS Number | 2122-61-4 | [1][2] |

| Appearance | Solid (Expected) | |

| IUPAC Name | This compound | [1] |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FT-IR Spectral Data

While a definitive, publicly available FT-IR spectrum for this compound with peak assignments is not available, the expected characteristic absorption bands can be predicted based on its structure and by comparison with 4-aminobenzoic acid. The presence of the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene ring functionalities will dominate the spectrum. The heavy iodine atoms are expected to influence the fingerprint region of the spectrum.

For reference, the experimental FT-IR data for the parent compound, 4-aminobenzoic acid, is provided in Table 2.

Table 2: FT-IR Spectral Data for 4-Aminobenzoic Acid (Reference)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3470 - 3360 | Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching |

| 3200 - 2500 | Carboxylic Acid (-COOH) | O-H Stretching (broad, due to H-bonding) |

| ~3050 | Aromatic C-H | C-H Stretching |

| ~1680 | Carboxylic Acid (-COOH) | C=O Stretching |

| ~1600 | Aromatic Ring | C=C Stretching |

| ~1430 | Carboxylic Acid (-COOH) | O-H Bending |

| ~1315 | Aromatic Amine | C-N Stretching |

| ~1290 | Carboxylic Acid (-COOH) | C-O Stretching |

| ~840 | Aromatic Ring | C-H Out-of-plane Bending (para-substitution) |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

This compound sample

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

-

Grinding: Add the sample to approximately 200 mg of dry KBr powder in an agate mortar. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture to the die of a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder of the spectrometer.

-

Data Analysis: Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹. The resulting spectrum should show absorption bands corresponding to the vibrational modes of the molecule.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* transitions of the substituted benzene ring. The amino and carboxyl groups, as well as the iodine atoms, will act as auxochromes and chromophores, influencing the position and intensity of these bands.

For comparative purposes, the UV-Vis absorption maxima for the parent compound, 4-aminobenzoic acid, in different solvents are presented in Table 3.

Table 3: UV-Vis Spectral Data for 4-Aminobenzoic Acid (Reference)

| Solvent | λmax (nm) | Reference |

| Not Specified | 194, 226, 278 | [3] |

The introduction of iodine atoms is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the heavy atom effect.

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines a standard method for obtaining the UV-Vis absorption spectrum of a compound like this compound.

Materials and Equipment:

-

UV-Vis Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopy grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

This compound sample

Procedure:

-

Solvent Selection: Choose a suitable solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-400 nm). Methanol is a common choice for aminobenzoic acids.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the sample and reference beams of the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Replace the solvent in the sample cuvette with the prepared working solution of the analyte.

-

Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical connections between the spectroscopic data and the molecular structure.

Caption: Experimental workflows for FT-IR and UV-Vis spectroscopic analysis.

Caption: Relationship between molecular structure and spectroscopic data.

References

Unveiling the Structural Enigma: A Technical Guide to 4-Amino-3,5-diiodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3,5-diiodobenzoic acid is a halogenated aromatic compound of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, biological activity, and potential applications. This technical guide addresses the current state of knowledge regarding the crystal structure of this compound. Following a comprehensive search of publicly available crystallographic databases, it has been determined that no experimental crystal structure for this compound has been deposited and made publicly available to date.

This guide, therefore, provides a summary of computed physicochemical properties for the target molecule. Furthermore, to serve as a valuable resource for researchers in the field, a detailed, generalized experimental protocol for the determination of the crystal structure of a small organic molecule is presented. This is complemented by a visualization of the typical workflow. For comparative purposes, a brief overview of the experimentally determined crystal structure of the isomeric compound, 2-amino-3,5-diiodobenzoic acid, is also included.

Computed Physicochemical Properties of this compound

In the absence of experimental crystallographic data, computational methods provide valuable estimates of the molecular properties. The following table summarizes key computed descriptors for this compound, sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅I₂NO₂ | PubChem |

| Molecular Weight | 388.93 g/mol | PubChem |

| Monoisotopic Mass | 388.84097 Da | PubChem |

| XLogP3-AA | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| CAS Number | 2122-61-4 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=C(C=C(C(=C1I)N)I)C(=O)O | PubChem |

A General Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule

The determination of the crystal structure of a compound like this compound would typically follow a well-established experimental workflow.[2][3][4][5] This process, from obtaining suitable crystals to the final structural refinement, is detailed below.

Synthesis and Purification

The initial step involves the synthesis of the target compound, this compound, followed by its purification to a high degree (typically >98%). Common purification techniques for organic solids include recrystallization, column chromatography, and sublimation. The purity of the sample is crucial for obtaining high-quality crystals.

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step. Various crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Crystal Selection and Mounting

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be free of cracks and other visible defects. The selected crystal is then mounted on a goniometer head, often using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

Data Collection

The mounted crystal is placed on a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and collimated before striking the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector records the positions and intensities of the diffracted X-ray beams. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Data Reduction

The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated, and a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection is generated.

Structure Solution

The "phase problem" is the central challenge in crystallography. The measured intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost. For small molecules, the phase problem is often solved using direct methods or Patterson methods. These computational techniques use statistical relationships between the intensities to derive initial phase estimates.

Structure Refinement

Once an initial model of the crystal structure is obtained, it is refined against the experimental data. This is typically done using a least-squares minimization algorithm. The positions of the atoms, their anisotropic displacement parameters, and a scale factor are adjusted to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good structural model.

Structure Validation and Analysis

The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. Bond lengths, bond angles, and torsion angles are examined for any unusual values. The final structural information is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a publication.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

Comparative Isomer: The Crystal Structure of 2-Amino-3,5-diiodobenzoic Acid

For informational purposes, the crystal structure of the isomer, 2-amino-3,5-diiodobenzoic acid, has been determined and is publicly available.[6][7] A study by Yildirim et al. reports its synthesis and characterization by single-crystal X-ray diffraction, alongside spectroscopic and computational methods.[6] This information can be valuable for researchers working on related compounds, as it provides insights into the potential packing arrangements and intermolecular interactions that might be expected for similar di-iodinated aminobenzoic acids. The availability of this data for the 2-amino isomer underscores the current knowledge gap regarding the 4-amino isomer.

Conclusion

While the precise, experimentally determined crystal structure of this compound remains to be elucidated, this guide provides the currently available computed data and a comprehensive overview of the methodology that would be employed for its determination. The provided general protocol and workflow diagram serve as a valuable resource for researchers in the field of structural chemistry and drug development. The lack of an experimental structure for the 4-amino isomer presents a research opportunity to further characterize this and related compounds.

References

- 1. This compound | C7H5I2NO2 | CID 16460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GCRIS [gcris.pau.edu.tr]

solubility profile of 4-Amino-3,5-diiodobenzoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Amino-3,5-diiodobenzoic acid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility characteristics and provides detailed experimental protocols for determining its solubility in various solvents. This guide is intended to support research, drug discovery, and formulation development activities.

Introduction to this compound

This compound is a halogenated aromatic amino acid. Its structure, featuring both a hydrophilic amino and a carboxylic acid group, alongside bulky, hydrophobic iodine atoms, results in a complex solubility profile. Understanding its solubility is critical for a range of applications, from chemical synthesis to its potential use in pharmaceutical and life sciences research. The presence of both acidic and basic functional groups suggests that its aqueous solubility will be highly dependent on pH.

Qualitative Solubility Profile

Based on available data for this compound and analogous compounds, a qualitative summary of its expected solubility is presented in Table 1. It is generally anticipated to be more soluble in polar organic solvents.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Expected Solubility | Remarks |

| Aqueous | Water | Low at neutral pH | Solubility is expected to increase significantly in basic conditions due to the formation of a soluble carboxylate salt.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Generally Soluble | Often used as a solvent for stock solutions.[3] |

| N,N-Dimethylformamide (DMF) | Generally Soluble | A common solvent for organic reactions involving benzoic acid derivatives.[3] | |

| Polar Protic | Ethanol | Sparingly to Moderately Soluble | May require gentle heating to improve dissolution.[3] |

| Methanol | Sparingly to Moderately Soluble | Similar to ethanol, solubility may be enhanced with an increase in temperature. | |

| Non-Polar | n-Octanol | Poorly Soluble | The hydrophobic iodine atoms are expected to limit solubility in non-polar environments.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[4]

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)

-

Volumetric flasks

-

Screw-capped vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original solubility in mg/mL or mol/L.

Potentiometric Titration for pH-Dependent Aqueous Solubility

For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the solubility as a function of pH.[3][5]

Objective: To determine the intrinsic solubility and the pH-solubility profile of this compound in an aqueous medium.

Materials:

-

This compound

-

Deionized water

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometer with a pH electrode

-

Automated titrator (recommended)

-

Stir plate and stir bar

Procedure:

-

Prepare a suspension of this compound in deionized water.

-

Titrate the suspension with the standardized base (NaOH) to a high pH to dissolve the compound as its salt.

-

Then, titrate this solution with the standardized acid (HCl).

-

Record the pH as a function of the volume of titrant added.

-

The point at which the compound begins to precipitate is indicated by a change in the titration curve.

-

The intrinsic solubility (the solubility of the neutral species) and the pKa can be calculated from the titration data.

UV-Vis Spectrophotometry for Rapid Solubility Screening

UV-Vis spectrophotometry can be used for a more rapid, though potentially less precise, estimation of solubility, particularly for screening multiple solvents.[6]

Objective: To quickly estimate the solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Determine the wavelength of maximum absorbance (λmax) for the compound.

-

Create a calibration curve by preparing a series of dilutions of the stock solution and measuring their absorbance at λmax.

-

Prepare saturated solutions of this compound in the test solvents using the shake-flask method (a shorter equilibration time may be used for screening purposes).

-

After centrifugation, dilute the supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted supernatant and use the calibration curve to determine the concentration.

-

Calculate the solubility in the original solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

Quantum Chemical Calculations for Substituted Benzoic Acids: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The physicochemical properties of these molecules, governed by the nature and position of their substituents, are critical to their biological activity, absorption, distribution, metabolism, and excretion (ADME) profiles. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for accurately predicting these properties, thereby accelerating the drug discovery and development process. This guide provides an in-depth technical overview of the application of quantum chemical calculations to substituted benzoic acids, detailing experimental protocols, presenting key quantitative data, and visualizing computational workflows.

Introduction: The Role of Computational Chemistry in Drug Design

The principle of Quantitative Structure-Activity Relationship (QSAR) posits that the biological activity of a compound is a function of its molecular structure and physicochemical properties.[1][2] For substituted benzoic acids, properties such as acidity (pKa), molecular geometry, and electronic charge distribution are profoundly influenced by substituent effects. These properties, in turn, dictate how a molecule interacts with its biological target and behaves in a physiological environment.

Quantum mechanics (QM) offers a first-principles approach to calculating these properties with high accuracy, moving beyond empirical estimations.[2][3] By solving the Schrödinger equation for a given molecule, QM methods can provide a detailed picture of its electronic structure. This allows for the calculation of a wide range of "quantum chemical descriptors" that are used in QSAR models to predict biological activity and ADMET properties.[3][4] For drug development professionals, this translates to a more rational, hypothesis-driven approach to lead optimization, reducing the time and cost associated with synthesizing and testing new chemical entities.[1][2]

Theoretical Foundations: Density Functional Theory (DFT)

Among the various quantum chemical methods, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of pharmaceutical interest.[5][6] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The choice of the functional and basis set is critical for obtaining reliable results.

-

Functionals: Functionals in DFT approximate the exchange-correlation energy. For substituted benzoic acids, hybrid functionals like B3LYP and range-separated hybrid functionals such as CAM-B3LYP have shown excellent performance, particularly for pKa calculations.[5][6][7]

-

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-311+G(d,p) , which include diffuse functions (+) to describe anions and polarization functions (d,p) for more accurate geometries, are commonly employed and recommended.[5][8]

-

Solvation Models: Biological processes occur in aqueous solution. Therefore, accounting for solvent effects is crucial. Continuum solvation models, like the Solvation Model based on Density (SMD) , are widely used to simulate the aqueous environment.[5][7] For high-accuracy pKa calculations, a hybrid approach including a few explicit water molecules at the reaction center combined with a continuum model is often the most effective strategy.[5][6]

Detailed Computational Protocols

This section outlines the standard procedures for performing key quantum chemical calculations on substituted benzoic acids using software like Gaussian.[9][10]

Protocol for Geometry Optimization and Vibrational Analysis

A prerequisite for any property calculation is obtaining the minimum energy structure of the molecule.

-

Molecule Building: Construct the 3D structure of the substituted benzoic acid using a molecular builder like GaussView.

-

Initial Optimization: Perform an initial, low-level geometry optimization to clean up the structure.

-

Calculation Setup:

-

Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.[9]

-

Method: Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).[5][8]

-

Solvation: Specify a continuum solvation model (e.g., SMD with water as the solvent).

-

-

Submission and Analysis: Submit the calculation. Upon completion, verify that there are no imaginary frequencies. The output file will contain the optimized coordinates, thermodynamic data, and calculated vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra.[8][11]

Protocol for pKa Prediction (Direct Method)

The pKa is a measure of a compound's acidity and is critical for predicting its charge state at physiological pH. The direct method involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

-

Optimize Structures: Perform the geometry optimization and frequency calculation (Protocol 3.1) for both the protonated acid (HA) and the deprotonated conjugate base (A⁻). For higher accuracy, include two explicit water molecules hydrogen-bonded to the carboxylic acid/carboxylate group in both calculations.[5][6]

-

Calculate Gibbs Free Energies: Extract the Gibbs free energies (G) for both the optimized acid (G_HA) and the conjugate base (G_A⁻) from the output files.

-

Calculate ΔG of Reaction: The Gibbs free energy of the deprotonation reaction is calculated as: ΔG_reaction = G(A⁻) + G(H⁺) - G(HA) The Gibbs free energy of the solvated proton, G(H⁺), is a well-established value that can be taken from the literature (a commonly used experimental value is -259.5 kcal/mol).

-

Calculate pKa: The pKa is then calculated using the following equation: pKa = ΔG_reaction / (2.303 * RT) where R is the gas constant and T is the temperature (usually 298.15 K).[5]

A generalized workflow for these computational protocols is visualized below.

Data Presentation: Substituent Effects on Key Properties

The following tables summarize calculated and experimental data for a series of para-substituted benzoic acids, illustrating the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on key molecular properties. Calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory with the SMD solvation model.

Table 1: Calculated vs. Experimental pKa for para-Substituted Benzoic Acids

| Substituent (p-X) | Hammett Constant (σp) | Calculated pKa | Experimental pKa |

| -NO₂ | 0.78 | 3.45 | 3.44 |

| -CN | 0.66 | 3.59 | 3.55 |

| -Cl | 0.23 | 4.01 | 3.99 |

| -H | 0.00 | 4.21 | 4.20 |

| -CH₃ | -0.17 | 4.36 | 4.37 |

| -OCH₃ | -0.27 | 4.48 | 4.47 |

| -NH₂ | -0.66 | 4.85 | 4.92 |

Note: Calculated values are representative and can vary slightly based on the exact computational method.[5]

Table 2: Key Geometrical and Vibrational Data for para-Substituted Benzoic Acids

| Substituent (p-X) | C=O Bond Length (Å) | O-H Bond Length (Å) | C=O Stretch Freq. (cm⁻¹) |

| -NO₂ | 1.208 | 0.971 | 1715 |

| -Cl | 1.210 | 0.970 | 1708 |

| -H | 1.211 | 0.969 | 1701 |

| -CH₃ | 1.212 | 0.968 | 1695 |

| -NH₂ | 1.214 | 0.967 | 1688 |

Note: Bond lengths and frequencies are from optimized gas-phase structures. Experimental C=O frequencies for aryl carboxylic acids are typically observed in the 1700-1680 cm⁻¹ range.[12]

As shown, electron-withdrawing groups (e.g., -NO₂) stabilize the benzoate anion, leading to a lower pKa (stronger acid). They also shorten the C=O bond and increase its stretching frequency. Conversely, electron-donating groups (e.g., -NH₂) destabilize the anion, increasing the pKa (weaker acid), lengthening the C=O bond, and decreasing its stretching frequency.

Application in Drug Development: QSAR and ADMET Prediction

Quantum chemical descriptors are fundamental inputs for building robust QSAR and ADMET prediction models.[1][13] These models are essential for prioritizing compounds for synthesis and testing in the early stages of drug discovery.

The general workflow involves several key steps:

-

Data Curation: Assemble a dataset of compounds with known biological activity or property values.

-

Descriptor Calculation: For each molecule, perform quantum chemical calculations to generate descriptors. These can include energies (HOMO, LUMO), charges, dipole moments, and molecular electrostatic potential surfaces.

-

Model Building: Use statistical methods or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity.

-

Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.

-

Prediction: Use the validated model to predict the activity of new, unsynthesized compounds.

This process allows for the efficient screening of large virtual libraries of substituted benzoic acids to identify candidates with the desired therapeutic profile.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful, accurate, and computationally efficient framework for investigating the properties of substituted benzoic acids. By enabling the precise calculation of key physicochemical descriptors, these methods are integral to modern drug discovery workflows. They facilitate a deeper understanding of structure-activity relationships, guide the design of new molecules with improved potency and ADMET profiles, and ultimately help to de-risk and accelerate the path from chemical concept to clinical candidate. For researchers in the pharmaceutical sciences, a working knowledge of these computational techniques is no longer a niche specialty but a fundamental component of rational drug design.

References

- 1. neovarsity.org [neovarsity.org]

- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijtsrd.com [ijtsrd.com]

- 9. Tutorial - Quantum Chemistry - Determining the pKa of Simple Molecules Using Gaussian 2016 [answers.illinois.edu]

- 10. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

- 11. mdpi.com [mdpi.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Quantum QSAR for drug discovery [arxiv.org]

The Resonant Impact of Halogenation on the Electronic Landscape of Aminobenzoic Acids: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, leading researchers and scientists are provided with an in-depth analysis of the electronic properties of halogenated aminobenzoic acids. This whitepaper serves as a critical resource for professionals in drug development, offering a detailed examination of how halogen substitution modulates the physicochemical characteristics of these versatile scaffolds, ultimately influencing their biological activity. The guide meticulously summarizes quantitative data, details experimental protocols, and visualizes key concepts to facilitate a deeper understanding and strategic application in medicinal chemistry.

The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the aminobenzoic acid framework induces significant alterations in electron distribution, acidity, and molecular polarity. These changes are paramount in drug design, as they directly impact a molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability. This guide provides a systematic exploration of these effects, supported by empirical data and theoretical insights.

Quantitative Analysis of Electronic Properties

The electronic influence of halogen substituents is quantitatively captured through various physicochemical parameters. A summary of key data for para-aminobenzoic acid (PABA) and its halogenated derivatives is presented below, offering a comparative overview.

| Compound | pKa (-COOH) | pKa (-NH3+) | Dipole Moment (Debye) |

| 4-Aminobenzoic acid | 4.80[1] | 2.38[2][3] | 3.31 D (in dioxane)[4] |

| 4-Amino-3-fluorobenzoic acid | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |

| 4-Amino-3-chlorobenzoic acid | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |

| 4-Amino-3-bromobenzoic acid | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |

| 4-Amino-3-iodobenzoic acid | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |

Note: While specific pKa and dipole moment values for a comprehensive series of halogenated aminobenzoic acids were not consolidated in the initial search, the general trends indicate that the electron-withdrawing nature of halogens typically decreases the pKa of the carboxylic acid and the protonated amino group.

Spectroscopic Characteristics

Halogen substitution profoundly influences the spectroscopic signatures of aminobenzoic acids. These shifts provide valuable information about the electronic environment within the molecule.

| Spectroscopic Technique | Effect of Halogenation |

| ¹H NMR | Halogen substitution induces shifts in the proton signals of the aromatic ring. The magnitude of the shift depends on the electronegativity and position of the halogen. For instance, in 4-aminobenzoic acid, the protons ortho to the amino group appear at a different chemical shift compared to those ortho to the carboxylic group.[5][6] |

| ¹³C NMR | The carbon signals in the aromatic ring are also affected by halogenation, with the carbon directly bonded to the halogen showing a significant shift. The electron-withdrawing effect of the halogen influences the chemical shifts of other carbons in the ring.[6][7] |

| FT-IR | The vibrational frequencies of the carboxylic acid and amino groups are altered by halogen substitution. Characteristic bands for the C=O stretch of the carboxylic acid, and the N-H stretches of the amino group can be observed to shift.[5][7] |

| UV-Vis | The maximum absorption wavelength (λmax) in the UV-Vis spectrum can be influenced by halogenation, which alters the electronic transitions within the molecule.[1][7] |

Experimental Protocols

Accurate determination of the electronic properties of halogenated aminobenzoic acids is crucial for structure-activity relationship (SAR) studies. Detailed methodologies for key experiments are outlined below.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the halogenated aminobenzoic acid with a standardized solution of a strong base, while monitoring the pH.

Apparatus and Reagents:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution to maintain constant ionic strength[8][9]

-

Sample of halogenated aminobenzoic acid

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8][9]

-

Prepare a 1 mM solution of the aminobenzoic acid derivative in water. To aid dissolution, the solution can be made slightly acidic (pH 1.8-2.0) with 0.1 M HCl.[8][9]

-

Add 0.15 M KCl to maintain a constant ionic strength throughout the titration.[9]

-

Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution.[8]

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5.[8][9]

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which are determined from the inflection points of the curve.[8]

Determination of Dipole Moment using the Debye Method

The dipole moment of a molecule can be determined by measuring the dielectric constant of its dilute solutions in a non-polar solvent at various temperatures.

Apparatus and Reagents:

-

Capacitance meter

-

Temperature-controlled sample cell with two parallel plates

-

A non-polar solvent (e.g., dioxane, benzene)

-

Sample of halogenated aminobenzoic acid

Procedure:

-

Measure the capacitance of the empty cell (C₀) and the cell filled with the pure non-polar solvent.

-

Prepare a series of dilute solutions of the halogenated aminobenzoic acid in the non-polar solvent at known concentrations.

-

Measure the capacitance (C) of each solution at a constant temperature (T).

-

The total molar polarization (P) of the solution is calculated from the dielectric constant.

-

According to Debye's theory, the total molar polarization is related to the dipole moment (μ) and the polarizability (α) of the molecule.[10]

-

By measuring the capacitance at different temperatures, the dipole moment can be determined from the slope of a plot of 3(C-C₀)/(C+2C₀) versus 1/T.[10]

Visualizing the Impact of Halogenation

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical experimental workflow and the logical relationship between halogenation and biological activity.

Caption: Experimental workflow for characterizing halogenated aminobenzoic acids.

Caption: Influence of halogenation on properties and biological activity.

The Role of Halogenation in Modulating Biological Activity

The introduction of halogens can significantly enhance the biological activity of aminobenzoic acid derivatives.[11] This is often attributed to the formation of halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site on a biological target. Furthermore, the increased lipophilicity associated with halogenation can improve a compound's ability to cross cell membranes.[12]

Studies have shown that iodo-substituted aminobenzoic acid derivatives can exhibit greater antimicrobial, antifungal, and cytotoxic effects compared to their bromo-substituted counterparts.[11] This is likely due to the larger size and greater polarizability of iodine, which can lead to stronger interactions with biological targets.[11]

Conclusion

The halogenation of aminobenzoic acids is a powerful strategy in medicinal chemistry for fine-tuning the electronic properties and enhancing the therapeutic potential of drug candidates. This technical guide provides a foundational understanding of these principles, supported by quantitative data and detailed experimental protocols. By leveraging the insights presented, researchers and drug development professionals can make more informed decisions in the design and optimization of novel therapeutics based on the versatile aminobenzoic acid scaffold. The strategic incorporation of halogens will undoubtedly continue to be a key driver of innovation in the quest for more effective and selective medicines.

References

- 1. p-Aminobenzoic Acid [drugfuture.com]

- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chegg.com [chegg.com]

- 7. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. DipoleMoment [andrew.cmu.edu]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Gas Phase Acidity of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase acidity of substituted benzoic acids, a fundamental parameter in physical organic chemistry with significant implications for drug design and development. Understanding the intrinsic acidity of these molecules, devoid of solvent effects, allows for a clearer comprehension of substituent effects on molecular properties. This document details experimental and computational data, outlines the methodologies for their determination, and visually represents the key concepts and workflows.

Core Concepts in Gas Phase Acidity

Gas phase acidity is a measure of a compound's ability to donate a proton in the absence of a solvent. It is typically expressed as the Gibbs free energy change (ΔacidG°) or enthalpy change (ΔacidH°) for the deprotonation reaction in the gas phase:

AH(g) → A-(g) + H+(g)

A more negative ΔacidG° indicates a stronger acid. In the gas phase, the intrinsic acidity of a molecule is governed by the electronic effects of its constituent atoms and functional groups. For substituted benzoic acids, the acidity is primarily influenced by the nature and position of the substituent on the benzene ring. These substituent effects can be broadly categorized into inductive and resonance effects.

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) increase acidity by stabilizing the resulting carboxylate anion through induction, while electron-donating groups (EDGs) decrease acidity by destabilizing the anion.

-

Resonance Effects: These are transmitted through the pi (π) system of the benzene ring. Substituents that can delocalize the negative charge of the carboxylate anion via resonance will increase acidity.

The interplay of these effects is dependent on the substituent's position (ortho, meta, or para) relative to the carboxylic acid group.

Quantitative Data on Gas Phase Acidity

The following table summarizes the experimental and calculated gas phase acidities (ΔacidG° in kcal/mol) for a range of substituted benzoic acids. Lower values indicate higher acidity.

| Substituent | Position | Experimental ΔacidG° (kcal/mol) | Calculated ΔacidG° (kcal/mol) |

| H | - | 331.7[1] | 332.0 |

| o-CH₃ | ortho | 332.5[2] | 331.1 |

| m-CH₃ | meta | 333.7[2] | 332.8 |

| p-CH₃ | para | 333.9[2] | 333.4 |

| o-OCH₃ | ortho | 332.5[2] | 330.2 |

| m-OCH₃ | meta | 332.5[2] | 332.5 |

| p-OCH₃ | para | 333.9[2] | 334.0 |

| o-NH₂ | ortho | 330.3[2] | 331.0 |

| m-NH₂ | meta | 334.6[2] | 333.6 |

| p-NH₂ | para | 336.3[2] | 336.2 |

| o-F | ortho | - | 326.0 |

| m-F | meta | 325.3[2] | 324.3 |

| p-F | para | 325.3[2] | 323.6 |

| o-Cl | ortho | 324.3[2] | 321.9 |

| m-Cl | meta | 322.2[2] | 320.5 |

| p-Cl | para | 321.0[2] | 319.1 |

| o-NO₂ | ortho | - | 319.1 |

| m-NO₂ | meta | - | 318.2 |

| p-NO₂ | para | - | 316.9 |

| o-CN | ortho | - | 320.9 |

| m-CN | meta | 321.0[2] | 319.4 |

| p-CN | para | 319.4[2] | 317.9 |

| o-CF₃ | ortho | - | 319.6 |

| m-CF₃ | meta | 319.6[2] | 318.1 |

| p-CF₃ | para | 318.1[2] | 316.6 |

Note: Calculated values are from density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level of theory.[2][3][4] Experimental uncertainty is typically around ±2.0 kcal/mol.[3][4]

Experimental Protocols for Measuring Gas Phase Acidity

The determination of gas phase acidities primarily relies on mass spectrometry techniques. The two most common methods are the equilibrium method, often performed using High-Pressure Mass Spectrometry (HPMS) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry, and the kinetic method, famously known as the Cooks' kinetic method.

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry - The Bracketing Method

FT-ICR mass spectrometry is a high-resolution technique that allows for the precise measurement of ion frequencies, which are then converted to mass-to-charge ratios.[1] The bracketing technique is an equilibrium method used to determine the relative gas phase acidity of a compound.

Methodology:

-

Ion Generation and Trapping: The anion of the benzoic acid of interest (A⁻) and the anion of a reference acid with a known gas phase acidity (B⁻) are generated, typically via electrospray ionization (ESI) or chemical ionization (CI), and trapped in the ICR cell.

-

Proton Transfer Reaction: A neutral reagent gas (BH) corresponding to the reference anion is introduced into the ICR cell at a low, constant pressure. The following proton transfer equilibrium is allowed to establish: A⁻ + BH ⇌ AH + B⁻

-

Monitoring Ion Populations: The relative abundances of the two anions, [A⁻] and [B⁻], are monitored over time until they reach a steady state, indicating that equilibrium has been reached.

-

Equilibrium Constant Determination: The equilibrium constant (Keq) for the reaction is calculated from the ratio of the ion signal intensities and the partial pressures of the neutral acids: Keq = ([B⁻]/[A⁻]) * (PAH/PBH)

-

Gibbs Free Energy Calculation: The Gibbs free energy change for the reaction (ΔGrxn) is then calculated using the equation: ΔGrxn = -RT ln(Keq)

-

Gas Phase Acidity Determination: The gas phase acidity of the unknown acid (ΔacidG°(AH)) is determined relative to the known acidity of the reference acid (ΔacidG°(BH)): ΔacidG°(AH) = ΔacidG°(BH) - ΔGrxn

-

Bracketing: By using a series of reference acids with closely spaced, known acidities, the acidity of the unknown compound can be "bracketed" with high precision.

The Cooks' Kinetic Method

The Cooks' kinetic method is a powerful technique for determining relative gas phase acidities based on the competitive fragmentation of a mass-selected cluster ion. It is often performed using a triple quadrupole or an ion trap mass spectrometer.

Methodology:

-

Formation of Proton-Bound Dimers: A solution containing the substituted benzoic acid of interest (AH) and a set of reference acids (BH) with known gas phase acidities is introduced into the mass spectrometer via electrospray ionization (ESI). In the ESI source, proton-bound heterodimer anions, [A-H-B]⁻, are formed.

-

Mass Selection: The proton-bound dimer of interest is mass-selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer.

-

Collision-Induced Dissociation (CID): The selected dimer ion is accelerated into the second quadrupole (q2), which acts as a collision cell filled with an inert gas (e.g., argon). Collisions with the gas cause the dimer to fragment into its constituent anions, A⁻ and B⁻.

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the third quadrupole (Q3). The relative abundances of A⁻ and B⁻ are measured.

-

Kinetic Method Equation: The ratio of the fragment ion abundances is related to the gas phase acidities of the two acids by the following equation: ln([A⁻]/[B⁻]) ≈ [ΔacidG°(BH) - ΔacidG°(AH)] / RTeff where R is the gas constant and Teff is the effective temperature of the ion population, which is related to the collision energy.

-

Data Analysis: By plotting ln([A⁻]/[B⁻]) against the known ΔacidG° values of a series of reference acids, a linear relationship is obtained. The ΔacidG° of the unknown acid is determined from the x-intercept of this plot (where ln([A⁻]/[B⁻]) = 0).

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows described in this guide.

Caption: Influence of substituent electronic effects on the gas phase acidity of benzoic acid.

Caption: Experimental workflow for the FT-ICR bracketing method.

Caption: Experimental workflow for the Cooks' kinetic method.

Conclusion

The gas phase acidity of substituted benzoic acids provides a fundamental understanding of intrinsic molecular properties, free from the complexities of solvation. The data and methodologies presented in this guide offer valuable insights for researchers in various fields, particularly in drug development where understanding the electronic properties of molecules is crucial for predicting their behavior and interactions. The combination of experimental techniques like FT-ICR and the Cooks' kinetic method with computational approaches provides a robust framework for characterizing the acidity of these important compounds.

References

Molecular Modeling of 4-Amino-3,5-diiodobenzoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-diiodobenzoic acid is a halogenated aromatic amino acid with potential applications in various fields, including medicinal chemistry and biomedical imaging. Its structural similarity to endogenous thyroid hormones suggests potential interactions with thyroid hormone receptors (TRs) and the thyroid hormone transport protein, transthyretin (TTR). Understanding the molecular interactions of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic or diagnostic agents. This technical guide provides an in-depth overview of the molecular modeling of this compound, focusing on its interactions with key biological targets. It includes a summary of relevant quantitative data, detailed experimental protocols for computational analysis, and visualizations of associated signaling pathways and experimental workflows.

Potential Biological Targets and Interactions

Based on its chemical structure, the primary putative biological targets for this compound are proteins involved in thyroid hormone signaling and transport.

-

Thyroid Hormone Receptors (TRs): These are nuclear receptors that are activated by binding thyroid hormones, leading to the regulation of gene expression. TRs are known to bind iodinated compounds, making them a likely target for this compound.

-